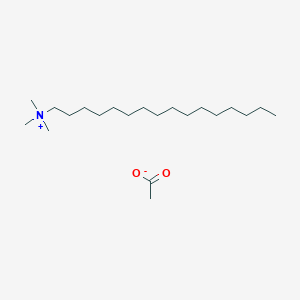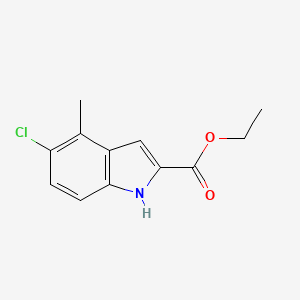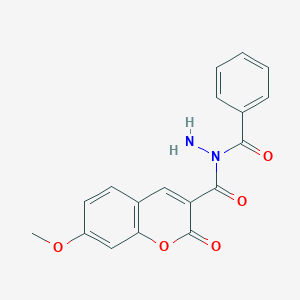
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide typically involves the reaction of 7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the benzoyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide has several scientific research applications:
Biology: The compound is employed in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as a fluorescent chemosensor, where it binds to metal ions such as copper (Cu²⁺) and exhibits a “turn-off” fluorescence response . This interaction is based on intramolecular charge transfer (ICT) mechanisms, where the electron-donating and electron-withdrawing groups modulate the fluorescence properties.
Comparison with Similar Compounds
Similar Compounds
7-Methoxycoumarin: Another coumarin derivative with similar fluorescence properties.
N′-Benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide: A closely related compound used as a fluorescent chemosensor.
Uniqueness
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide is unique due to its specific structural features, such as the benzoyl and methoxy groups, which enhance its fluorescence properties and make it highly selective for certain metal ions. This selectivity and sensitivity make it a valuable tool in various scientific applications.
Properties
CAS No. |
7047-30-5 |
|---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-benzoyl-7-methoxy-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C18H14N2O5/c1-24-13-8-7-12-9-14(18(23)25-15(12)10-13)17(22)20(19)16(21)11-5-3-2-4-6-11/h2-10H,19H2,1H3 |
InChI Key |
XMHWMYQNPUERGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N(C(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


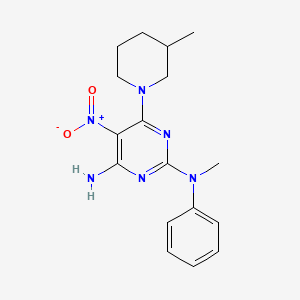
![3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic Acid](/img/structure/B14146428.png)
![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)
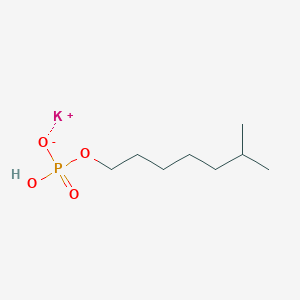
![1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B14146450.png)
![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)
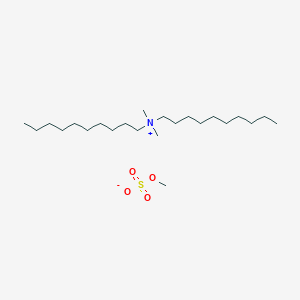

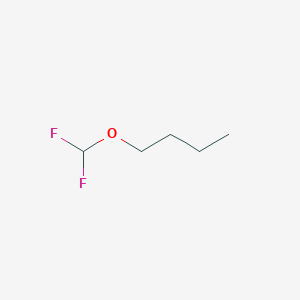
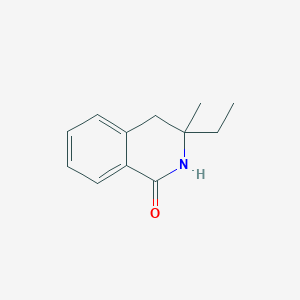
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)
